molecular formula C10H7N5O2 B1272912 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 219930-67-3

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1272912
M. Wt: 229.19 g/mol
InChI Key: XYSYYQMDXMZFDW-UHFFFAOYSA-N
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Description

The compound 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a multifunctional molecule that is part of a broader class of pyrazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in pharmaceutical chemistry. The presence of the amino, nitro, and carbonitrile groups in the molecule suggests that it may exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a sequential one-pot, four-component condensation reaction has been developed to synthesize a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which are structurally related to the compound of interest . This method involves the use of aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid at room temperature in acetonitrile, yielding products in moderate to high yields. Another related synthesis approach is the catalyst-free reaction in aqueous media to produce 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles . These methods highlight the versatility and adaptability of synthetic routes for pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, reveals that the molecule consists of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with various degrees of coplanarity and dihedral angles between the rings . Similarly, the structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate has been determined, showing a nearly planar pyran ring and specific dihedral angles between the pyran and phenyl rings . These structural analyses provide insights into the conformation and geometry of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, often facilitated by their functional groups. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives demonstrates the reactivity of the amino group in forming Schiff bases, which exhibit antimicrobial activity . Additionally, the coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile to produce (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile showcases the reactivity of the amino and nitro groups in pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis often reveals the presence of intermolecular hydrogen bonds, which can affect the compound's solubility, melting point, and other physical properties . The electronic properties, such as HOMO and LUMO energies, are also crucial and can be calculated using computational methods like density functional theory (DFT), providing further understanding of the compound's reactivity and stability . These analyses are essential for predicting the behavior of pyrazole derivatives in various chemical environments and for designing new compounds with desired properties.

Scientific Research Applications

  • Synthetic Account of 1,2,4-Oxadiazoles as Anti-Infective Agents

    • Application Summary : 1,2,4-Oxadiazoles, which can be synthesized using compounds like 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, have been studied for their potential as anti-infective agents. They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
    • Methods of Application : The synthesis involves diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
    • Results or Outcomes : The synthesized 1,2,4-oxadiazoles showed promising anti-infective activity, making them a potential target for further research in drug discovery .
  • Biological Activities of Oxazole Derivatives

    • Application Summary : Oxazole derivatives, which can be synthesized using similar compounds, have been studied for their wide spectrum of biological activities. They have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
    • Methods of Application : The synthesis involves the creation of a series of pyrazole linked to oxazole-5-one moiety .
    • Results or Outcomes : The synthesized oxazole derivatives showed diverse biological potential, making them a valuable resource for medical applications .
  • CDK2 Inhibitors for Cancer Treatment

    • Application Summary : Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which can be synthesized using similar compounds, have been studied as potential CDK2 inhibitors for cancer treatment .
    • Methods of Application : The synthesis involves the creation of a new set of small molecules .
    • Results or Outcomes : Most of the prepared compounds significantly inhibited the growth of the examined cell lines. Some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .
  • PARP-1 Inhibitors for Cancer Treatment

    • Application Summary : Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which can be synthesized using similar compounds, have been studied as potential PARP-1 inhibitors for cancer treatment .
    • Methods of Application : The synthesis involves the creation of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues .
    • Results or Outcomes : The synthesized compounds showed promising activity. Some compounds emerged as the most potent PARP-1 inhibitors and showed high cytotoxicity against MCF-7 .
  • Synthesis of Diverse and Densely Functionalized Chromenes

    • Application Summary : 3-amino-1,2,4-triazole supported on hydroxyapatite-encapsulated- γ-Fe2O3 (γ-Fe2O3@HAp@CPTMS@AT) has been used as a new magnetic basic nanocatalyst for the efficient and straightforward access to diverse and densely functionalized chromenes .
    • Methods of Application : The synthesis involves the use of a new magnetic basic nanocatalyst .
    • Results or Outcomes : The method provides an efficient and straightforward access to diverse and densely functionalized chromenes .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, 4-Hydroxy-3-nitrophenylacetic acid has been classified as causing skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds include the development of novel carbonic anhydrase IX (CA IX) inhibitors , and the exploration of their potential applications in various fields such as catalysis, solid phase extraction, synthesis, antibacterial, anti-inflammatory, and antitumor agents .

properties

IUPAC Name

3-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSYYQMDXMZFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379188
Record name 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

219930-67-3
Record name 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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